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Cat. No.: B15143451 Get Quote

A Note to Our Readers: This guide is intended for researchers, scientists, and drug

development professionals. The following comparison of Lanicemine and Ketamine is based on

available scientific literature. It is crucial to note that a direct comparative efficacy study

between Lanicemine-d5 and Ketamine-d4 could not be conducted as no publicly available

data exists for these specific deuterated compounds. The information presented herein pertains

to the non-deuterated forms of Lanicemine and Ketamine.

Introduction
Both Lanicemine (formerly AZD6765) and Ketamine are N-methyl-D-aspartate (NMDA)

receptor antagonists that have been investigated for their rapid-acting antidepressant effects,

particularly in treatment-resistant depression. While they share a primary mechanism of action,

key differences in their pharmacological profiles lead to distinct clinical characteristics.

Ketamine, a well-established anesthetic, produces robust and rapid antidepressant effects but

is also associated with significant psychotomimetic and dissociative side effects. In contrast,

Lanicemine was developed as a "low-trapping" NMDA receptor antagonist with the hypothesis

that it could retain antidepressant efficacy while minimizing the undesirable side effects of

Ketamine.[1][2] This guide provides a detailed comparison of their efficacy and side effect

profiles based on available clinical trial data.

Quantitative Efficacy and Side Effect Comparison
The following tables summarize the key quantitative data from comparative studies of

Lanicemine and Ketamine.
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Table 1:

Antidepressant

Efficacy

Compound Dosage
Primary Efficacy

Measure
Key Findings

Lanicemine 100 mg (i.v. infusion)

Change in

Montgomery-Åsberg

Depression Rating

Scale (MADRS) total

score

Trend for

antidepressant effect

peaking at 72 hours

(MADRS score

change vs placebo of

-5.7, P=0.089).[2]

150 mg (i.v. infusion)
Change in MADRS

total score

In a separate study,

both 100 mg and 150

mg showed a

significantly greater

change from baseline

at week 3 in MADRS

total score compared

to placebo.[2]

Ketamine
0.5 mg/kg (i.v.

infusion)

Change in MADRS

total score

Significant

improvement in

depressive symptoms

within 72 hours.[2]

BDI Scores

At 24 hours, a 32%

reduction in Beck

Depression Inventory

(BDI) scores was

observed.[3]

Lanicemine 100 mg (i.v. infusion) BDI Scores

At 24 hours, a 26%

reduction in BDI

scores was observed.

[3]
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Table 2:

Psychotomimetic

and Dissociative

Effects

Compound Dosage Assessment Scale Key Findings

Lanicemine
75 mg & 150 mg (i.v.

infusion)

Clinician Administered

Dissociative States

Scale (CADSS)

Did not significantly

increase CADSS total

score versus vehicle

at any time point.[2][4]

Ketamine
0.5 mg/kg (i.v.

infusion)

Clinician Administered

Dissociative States

Scale (CADSS)

Significantly increased

CADSS total score

versus vehicle at 1

hour (P<0.01) and

across all time points

(P<0.05).[2][4]

Table 3:

Physiological Effects

Compound Dosage Measure Key Findings

Lanicemine 150 mg (i.v. infusion)

Quantitative

Electroencephalograp

hy (qEEG) - Gamma-

Band Power

Produced significant

increases in gamma-

band EEG, statistically

indistinguishable from

Ketamine (0.5 mg/kg).

[2]

Ketamine
0.5 mg/kg (i.v.

infusion)

Quantitative

Electroencephalograp

hy (qEEG) - Gamma-

Band Power

Produced significant

increases in gamma-

band EEG.[2]

Signaling Pathways and Experimental Workflow
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The antidepressant effects of both Lanicemine and Ketamine are believed to be initiated by the

blockade of NMDA receptors, leading to a cascade of downstream signaling events that

ultimately enhance neuroplasticity.
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Figure 1: Simplified NMDA receptor signaling pathway in the context of Lanicemine and

Ketamine action.

A typical clinical trial designed to compare the efficacy of these compounds would follow a

structured workflow to ensure objective and reliable data collection.
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Phase 1: Screening & Baseline

Phase 2: Randomization

Phase 3: Treatment

Phase 4: Follow-up Assessments
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(Inclusion/Exclusion Criteria)

Baseline Assessments
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(Ketamine Infusion)

Group C
(Placebo Infusion)
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(CADSS, Vital Signs)
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Figure 2: Generalized experimental workflow for a comparative clinical trial.
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Experimental Protocols
The data presented in this guide are derived from rigorous, placebo-controlled clinical trials.

Below are summaries of the typical methodologies employed in these studies.

Study Design:
Phase II, Randomized, Double-Blind, Placebo-Controlled Trials: Studies were often designed

as multi-center, parallel-group, or crossover trials.[2][5]

Patient Population: Participants were typically adults (18-65 years) with a diagnosis of major

depressive disorder (MDD), often with a history of inadequate response to at least two

previous antidepressant treatments (treatment-resistant depression).[2][5]

Interventions:

Lanicemine: Intravenous (i.v.) infusions of 50 mg, 100 mg, or 150 mg.[2][5]

Ketamine: Intravenous (i.v.) infusion of 0.5 mg/kg.[2]

Placebo: Saline solution administered intravenously.[2]

Infusion Duration: Typically, infusions were administered over a period of 40 to 60 minutes.[2]

[6]

Outcome Measures:
Primary Efficacy: The primary outcome for antidepressant efficacy was most commonly the

change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total

score at various time points post-infusion (e.g., 24 hours, 72 hours, 1 week, 3 weeks).[2][5]

Psychotomimetic and Dissociative Effects: These were assessed using the Clinician

Administered Dissociative States Scale (CADSS).[2]

Physiological Measures: Quantitative electroencephalography (qEEG) was used to measure

changes in brain activity, particularly in the gamma frequency band, as a marker of NMDA

receptor engagement.[2]
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Patient-Reported Outcomes: The Beck Depression Inventory (BDI) was also used to assess

the patient's perspective on their depressive symptoms.[3]

Conclusion
The available evidence suggests that while both Lanicemine and Ketamine engage the NMDA

receptor and exhibit antidepressant properties, they possess distinct clinical profiles. Ketamine

demonstrates a more robust and rapid antidepressant effect, but this is accompanied by

significant dissociative and psychotomimetic side effects.[2] Lanicemine, at doses that produce

comparable physiological brain effects (as measured by qEEG), shows a trend towards

antidepressant efficacy with a markedly better side effect profile, exhibiting minimal to no

dissociative symptoms.[2]

The development of Lanicemine was ultimately discontinued as it did not meet its primary

endpoints in later-phase clinical trials.[1] Nevertheless, the comparative study of these two

compounds has provided invaluable insights for the development of novel glutamatergic

modulators for the treatment of depression, highlighting the ongoing challenge of separating

robust efficacy from undesirable side effects in this class of drugs. Further research into the

nuanced pharmacology of NMDA receptor antagonists is warranted to develop next-generation

rapid-acting antidepressants.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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